molecular formula C9H12N2O2 B13533446 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13533446
M. Wt: 180.20 g/mol
InChI Key: LSIJTTYBQQZTDW-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropane carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with cyclopropane carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. The cyclopropane carboxylic acid group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 3,3’-Dimethyl-1H,1’H-4,4’-bipyrazole

Comparison: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-7(5-11(2)10-6)9(3-4-9)8(12)13/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

LSIJTTYBQQZTDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2(CC2)C(=O)O)C

Origin of Product

United States

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